molecular formula C13H9FN2O3 B11101446 N-(3-fluorophenyl)-3-nitrobenzamide CAS No. 167565-76-6

N-(3-fluorophenyl)-3-nitrobenzamide

Cat. No.: B11101446
CAS No.: 167565-76-6
M. Wt: 260.22 g/mol
InChI Key: LCMOEFGIYZFGCQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce the nitro group. This is usually achieved by treating 3-fluoroaniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.

    Amidation: The resulting 3-fluoro-4-nitroaniline is then subjected to an amidation reaction with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(3-fluorophenyl)-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: Although less common, the compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-(3-fluorophenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-3-nitrobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be modified to create compounds with desired biological activities, such as anti-inflammatory or anticancer properties.

Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and nitro group can influence its binding affinity and selectivity for these targets. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: N-(3-fluorophenyl)-3-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.

Properties

CAS No.

167565-76-6

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H9FN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17)

InChI Key

LCMOEFGIYZFGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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